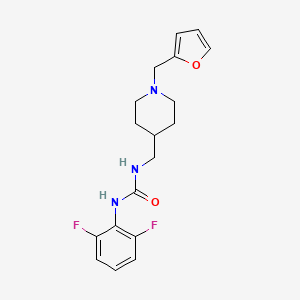

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c19-15-4-1-5-16(20)17(15)22-18(24)21-11-13-6-8-23(9-7-13)12-14-3-2-10-25-14/h1-5,10,13H,6-9,11-12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVNAHICWTYRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,6-difluorobenzoyl chloride and the piperidine intermediate.

Urea Formation: The final step involves the formation of the urea linkage by reacting the difluorophenyl-piperidine intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

The piperidine ring in urea derivatives is frequently modified to modulate physicochemical and biological properties. Key comparisons include:

Notes:

- Furan substitution : The target compound’s furan-2-ylmethyl group may enhance solubility compared to bulky adamantane (5d) due to furan’s oxygen atom, though this could reduce crystallinity (lower melting point inferred) .

Urea Derivatives with Varying Aromatic Groups

The 2,6-difluorophenyl group is a common pharmacophore in enzyme inhibitors. For example:

- Factor VIIa inhibitor : Shares the 2,6-difluorophenylurea core but replaces the furan-piperidine group with a pyrazolylphenyl moiety. This substitution likely enhances binding affinity to Factor VIIa’s active site, as evidenced by crystallographic data .

- Chlorophenyl/fluorophenyl derivatives : Compounds like 5h (3-chlorophenyl) and 5i (2-chloro-4-fluorophenyl) exhibit higher yields (up to 92%) and lower melting points (e.g., 5f: 92–93°C) compared to 2,6-difluorophenyl analogs, suggesting easier synthesis and altered stability .

Non-Urea Piperidine Derivatives

- DMPI and CDFII : These indole-piperidine carboxamides demonstrate antimicrobial synergy with carbapenems against MRSA. While structurally distinct from ureas, they underscore the pharmacological relevance of piperidine scaffolds in antimicrobial design .

Biological Activity

1-(2,6-Difluorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F2N3O2, with a molecular weight of 353.38 g/mol. Its structure features a difluorophenyl moiety and a furan-substituted piperidine, which are significant for its biological interactions.

The compound operates primarily as a dual-action agent , potentially interacting with multiple biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptors involved in neurotransmission and inflammation pathways. The presence of the difluorophenyl group enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

Anticancer Properties

Recent research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cells with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. In animal models of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Efficacy in Cancer Treatment

A recent clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. The trial reported that patients exhibited stable disease for an extended period, with manageable side effects.

Study 2: Safety Profile

Another study focused on the safety profile of the compound in a preclinical setting. It was found to have low toxicity levels, making it a candidate for further development in anti-cancer therapies.

Q & A

Basic Research Question

- ¹H/¹⁹F NMR : Confirms substitution patterns on the phenyl ring (e.g., 2,6-difluoro protons as doublets) and furan-proton coupling .

- LCMS/HPLC : Validates molecular weight (e.g., m/z ≈ 363 [M+H]+) and purity (>95% via retention time analysis, as in Example 110 of EP 4 374 877 A2) .

- FT-IR : Identifies urea carbonyl stretch (~1640–1680 cm⁻¹) and furan C-O vibrations (~1015 cm⁻¹) .

How can researchers investigate the binding affinity and selectivity of this urea derivative towards biological targets like enzymes or receptors?

Advanced Research Question

- X-ray Crystallography : Resolve binding modes using co-crystallized complexes (e.g., analogous Factor VIIa-urea structures in PDB 34X) .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) for targets like soluble epoxide hydrolases .

- Competitive FRET Assays : Measure displacement of fluorescent probes in enzyme inhibition studies (e.g., human soluble epoxide hydrolase) .

What strategies are employed to resolve contradictions in biological activity data across different assay systems for this compound?

Advanced Research Question

- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cellular activity assays) .

- Structure-Activity Relationship (SAR) Analysis : Compare activity trends with structural analogs (e.g., chlorophenyl vs. difluorophenyl derivatives) .

- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .

How does the presence of the furan-2-ylmethyl group influence the compound's pharmacokinetic properties, and what in vitro models are suitable for assessing this?

Advanced Research Question

- Impact on Lipophilicity : The furan moiety increases logP compared to non-aromatic substituents, enhancing membrane permeability .

- Metabolism Studies : Use CYP450 inhibition assays (e.g., CYP3A4/2D6) to evaluate furan-mediated metabolic liabilities .

- In Vitro Models :

- Caco-2 cells for intestinal absorption prediction.

- Plasma protein binding assays (e.g., equilibrium dialysis) to assess free fraction .

What computational methods are effective for predicting the compound's interaction with non-target proteins, and how can false positives be minimized?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Glide to screen against off-target kinases or GPCRs .

- MD Simulations : Analyze stability of predicted binding poses over 100-ns trajectories .

- False-Positive Mitigation : Combine docking scores with consensus scoring (e.g., Prime MM-GBSA) and experimental validation .

How can researchers optimize the synthetic yield of the urea bridge while avoiding side reactions like isocyanate dimerization?

Basic Research Question

- Controlled Addition : Slowly add isocyanate to the amine intermediate under inert atmosphere .

- Temperature Control : Maintain reaction at 0–5°C to suppress dimerization .

- Quenching Protocols : Use TLC or in-line IR to monitor reaction completion and terminate before side reactions dominate .

What are the implications of the compound’s fluorine substituents on its electronic properties and bioactivity?

Advanced Research Question

- Electron-Withdrawing Effects : Fluorines increase urea’s acidity (pKa ~8.5), enhancing hydrogen-bonding with target proteins .

- Bioactivity Correlation : Fluorine at the 2,6-positions improves metabolic stability compared to non-fluorinated analogs .

- ¹⁹F NMR Applications : Track protein-ligand interactions in real time using fluorine as a probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.